

# Navacaprant's Impact on Stress-Induced Anhedonia: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Anhedonia, the diminished ability to experience pleasure, is a core symptom of major depressive disorder (MDD) and is often induced by chronic stress. The kappa opioid receptor (KOR) system has emerged as a key player in the pathophysiology of stress-induced anhedonia. **Navacaprant** (formerly BTRX-335140, NMRA-140), a potent and highly selective KOR antagonist, is being investigated as a novel therapeutic for MDD. This technical guide provides an in-depth overview of the mechanism of action of **Navacaprant** and its impact on stress-induced anhedonia models, integrating both preclinical concepts and clinical trial data. This document details the experimental protocols for key preclinical stress models, presents available quantitative data in structured tables, and visualizes complex pathways and workflows using Graphviz diagrams.

## The Kappa Opioid Receptor System and Stress-Induced Anhedonia

Chronic stress leads to the upregulation of the endogenous KOR ligand, dynorphin, in brain regions critical for reward and motivation, such as the nucleus accumbens (NAc) and the ventral tegmental area (VTA). The activation of KORs by dynorphin has an inhibitory effect on dopamine release, a key neurotransmitter in the brain's reward pathway. This reduction in dopaminergic signaling is believed to be a primary driver of anhedonia.[1]



**Navacaprant** is a highly selective KOR antagonist with a 300-fold selectivity for the KOR over the mu-opioid receptor.[2] By blocking the binding of dynorphin to KORs, **Navacaprant** is hypothesized to disinhibit dopamine neurons, thereby restoring normal reward processing and alleviating anhedonia.[3]

## Signaling Pathway of KOR-Mediated Anhedonia and Navacaprant's Intervention





Click to download full resolution via product page

KOR-mediated anhedonia signaling pathway.

# Preclinical Assessment in Stress-Induced Anhedonia Models

Preclinical animal models are crucial for evaluating the efficacy of novel antidepressants in treating anhedonia. The following sections detail the protocols for two widely used models: Chronic Unpredictable Stress (CUS) and Social Defeat Stress.

## **Chronic Unpredictable Stress (CUS) Model**

The CUS model exposes rodents to a series of mild, unpredictable stressors over several weeks to induce a state of helplessness and anhedonia, mimicking aspects of human depression.

- Animals: Male C57BL/6J mice are commonly used.
- Housing: Animals are single-housed to prevent social buffering.
- Stress Regimen: For 4-6 weeks, mice are subjected to a daily, unpredictable stressor. The stressors are varied to prevent habituation and can include:
  - Cage tilt (45°)
  - Wet bedding
  - Overnight illumination
  - Stroboscopic lighting
  - White noise
  - Forced swim in cold water (4°C)
  - Restraint stress
  - Social stress (e.g., housing with an aggressive mouse)



- Behavioral Assessment: Anhedonia is primarily assessed using the Sucrose Preference Test.
- Habituation: Mice are habituated to a two-bottle choice of 1% sucrose solution for 48 hours.
- Baseline Measurement: Following habituation, mice are given a choice between a bottle of 1% sucrose solution and a bottle of water for 24 hours. The position of the bottles is swapped after 12 hours to avoid place preference.
- Post-Stress Measurement: The SPT is repeated after the CUS protocol.
- Calculation: Sucrose preference is calculated as: (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) \* 100%. A significant decrease in sucrose preference in the stressed group compared to the control group indicates anhedonia.



Click to download full resolution via product page

Workflow for the Chronic Unpredictable Stress model.

### **Social Defeat Stress Model**

This model utilizes the resident-intruder paradigm to induce a depressive-like phenotype, including social avoidance and anhedonia, in rodents.

- Animals: Male C57BL/6J mice (intruders) and larger, aggressive CD-1 mice (residents) are used.
- Stress Procedure: For 10 consecutive days, the intruder mouse is placed in the home cage
  of a resident mouse for 5-10 minutes, during which it is physically defeated.
- Sensory Contact: After the physical interaction, the intruder is housed in the same cage but separated from the resident by a perforated divider, allowing for continuous sensory (visual,



olfactory, auditory) stress for the remainder of the 24-hour period.

 Behavioral Assessment: Social avoidance is assessed by measuring the time the intruder spends in an interaction zone with a novel mouse. Anhedonia is measured using the Sucrose Preference Test.



Click to download full resolution via product page

Workflow for the Social Defeat Stress model.

## **Preclinical Efficacy of Selective KOR Antagonists**

While specific quantitative preclinical data for **Navacaprant** in stress-induced anhedonia models are not extensively published, studies on other selective KOR antagonists provide evidence for the therapeutic potential of this class of compounds. The following table summarizes representative data from a study using the short-acting KOR antagonist AZ-MTAB in a social defeat stress model.[4]

Table 1: Effect of a Selective KOR Antagonist (AZ-MTAB) on Sucrose Preference in Mice Subjected to Social Defeat Stress

| Treatment Group         | Sucrose Preference (%) -<br>Males | Sucrose Preference (%) -<br>Females |
|-------------------------|-----------------------------------|-------------------------------------|
| Control + Vehicle       | ~90%                              | ~90%                                |
| Control + AZ-MTAB       | ~90%                              | ~90%                                |
| Social Defeat + Vehicle | ~70%                              | ~75%                                |
| Social Defeat + AZ-MTAB | ~90%                              | ~90%                                |



\*p < 0.0001 compared to Control + Vehicle. Data are approximations based on graphical representations in the cited source.[4]

These data demonstrate that social defeat stress significantly reduces sucrose preference, indicative of anhedonia, and that pretreatment with a selective KOR antagonist can prevent this deficit. A conference abstract has indicated that **Navacaprant** (as BTRX-335140) also blocks sucrose-anhedonia in a social defeat model, though the quantitative data were not presented.

## Clinical Evidence of Navacaprant in Major Depressive Disorder

**Navacaprant** has been evaluated in Phase 2 and Phase 3 clinical trials for the treatment of MDD. A key secondary endpoint in these studies was the change in anhedonia, as measured by the Snaith-Hamilton Pleasure Scale (SHAPS).

## Phase 2 Clinical Trial (NCT04221230)

This randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of **Navacaprant** 80 mg once daily in adults with MDD.

Table 2: Change from Baseline in SHAPS Score in the Phase 2 Trial of Navacaprant

| Population                 | Timepoint | Navacapran<br>t (80 mg) | Placebo | Least<br>Squares<br>Mean<br>Difference<br>(LSMD) | p-value |
|----------------------------|-----------|-------------------------|---------|--------------------------------------------------|---------|
| Efficacy<br>Population     | Week 4    | -                       | -       | -2.8                                             | 0.004   |
| Week 8                     | -         | -                       | -3.4    | 0.002                                            |         |
| Moderate-to-<br>Severe MDD | Week 8    | -                       | -       | -4.8                                             | 0.001   |

Data from the prespecified last-observation-carried-forward (LOCF) analysis.



In the Phase 2 study, **Navacaprant** demonstrated a statistically significant improvement in symptoms of anhedonia compared to placebo.

## Phase 3 Clinical Trial (KOASTAL-1)

The KOASTAL-1 study was the first of three Phase 3 trials evaluating **Navacaprant** as a monotherapy for MDD. The study did not meet its primary endpoint for the overall reduction in depressive symptoms.

Table 3: Change from Baseline in SHAPS Score in the KOASTAL-1 Phase 3 Trial

| Population          | Timepoint | Navacaprant (80<br>mg) Change from<br>Baseline | Placebo Change<br>from Baseline |
|---------------------|-----------|------------------------------------------------|---------------------------------|
| Overall Population  | Week 6    | -                                              | -                               |
| Female Participants | Week 6    | -7.2                                           | -4.9                            |

While the overall study did not meet its secondary endpoint for anhedonia, a greater numerical improvement was observed in female participants receiving **Navacaprant** compared to placebo.

## **Conclusion and Future Directions**

The kappa opioid receptor system is a compelling target for the treatment of stress-induced anhedonia. **Navacaprant**, a selective KOR antagonist, has shown promise in alleviating anhedonic symptoms in a Phase 2 clinical trial for MDD. While detailed preclinical data for **Navacaprant** in stress-induced anhedonia models are not yet widely published, the available information and data from other selective KOR antagonists support its mechanism of action. The mixed results from the Phase 3 KOASTAL-1 study highlight the complexities of treating MDD and anhedonia.

Future research should focus on the publication of detailed preclinical studies with **Navacaprant** to further elucidate its effects in animal models of stress-induced anhedonia. Additionally, further analysis of the clinical trial data, particularly the observed sex differences, may provide valuable insights for future clinical development and patient stratification. The



ongoing and planned clinical trials in the KOASTAL program will be critical in determining the ultimate therapeutic potential of **Navacaprant** for individuals suffering from MDD and anhedonia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
- 2. Preclinical and clinical efficacy of kappa opioid receptor antagonists for depression: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Acute inhibition of kappa opioid receptors before stress blocks depression-like behaviors in California mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navacaprant's Impact on Stress-Induced Anhedonia: A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b606418#navacaprant-s-impact-on-stress-induced-anhedonia-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com